![molecular formula C16H20N2O2 B2883382 (Z)-N-(2-cyanobutan-2-yl)-3-(2-methoxyphenyl)but-2-enamide CAS No. 1312007-44-5](/img/structure/B2883382.png)
(Z)-N-(2-cyanobutan-2-yl)-3-(2-methoxyphenyl)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-N-(2-cyanobutan-2-yl)-3-(2-methoxyphenyl)but-2-enamide, also known as JNJ-1661010, is a small molecule inhibitor that has been developed for the treatment of various diseases. This compound has been shown to have potential therapeutic effects in cancer, inflammation, and pain.
Scientific Research Applications
Molecular Structure and Interactions
The molecular structures of compounds closely related to (Z)-N-(2-cyanobutan-2-yl)-3-(2-methoxyphenyl)but-2-enamide have been extensively studied for their potential as potent inhibitors of Bruton's tyrosine kinase (BTK). These compounds exhibit similar hydrogen-bonding networks and crystal packing, emphasizing the role of cyano-amide hydrogen bonding in stabilizing molecular interactions. The planarity of these molecules, ensured by a conjugated pi-system between the aromatic ring and the amide group, is further stabilized by intramolecular hydrogen bonds, which might be favorable for binding to target proteins (Ghosh, Jennissen, Zheng, & Uckun, 2000).
Stereoselectivity in Chemical Reactions
Stereoselective synthesis is a crucial aspect in the development of pharmaceuticals and fine chemicals. Research has shown that the treatment of enamides, structurally similar to (Z)-N-(2-cyanobutan-2-yl)-3-(2-methoxyphenyl)but-2-enamide, with specific reagents leads to the formation of benzo[a]quinolizidine stereoisomers. This demonstrates the potential of such compounds in the stereoselective synthesis of complex molecules, which could be critical in the synthesis of active pharmaceutical ingredients (Ishibashi, Inomata, Ohba, & Ikeda, 1999).
Catalysis and Synthesis
The catalytic potential of compounds structurally similar to (Z)-N-(2-cyanobutan-2-yl)-3-(2-methoxyphenyl)but-2-enamide has been explored in the context of hydroamidation reactions. A bimetallic catalyst system involving such compounds was found to effectively catalyze the addition of nitrogen nucleophiles to terminal alkynes, forming Z-enamide products with high selectivity. This highlights the potential of these compounds in catalyzing reactions that form bioactive pharmacophores with significant geometric selectivity, crucial for the synthesis of nitrogen-containing organic compounds (Buba, Arndt, & Goossen, 2011).
properties
IUPAC Name |
(Z)-N-(2-cyanobutan-2-yl)-3-(2-methoxyphenyl)but-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-5-16(3,11-17)18-15(19)10-12(2)13-8-6-7-9-14(13)20-4/h6-10H,5H2,1-4H3,(H,18,19)/b12-10- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBVIUFWABWUJC-BENRWUELSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)C=C(C)C1=CC=CC=C1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C#N)NC(=O)/C=C(/C)\C1=CC=CC=C1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.